Heptadeca-2,9,16-triene-4,6-diyn-1-ol
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Overview
Description
Heptadeca-2,9,16-triene-4,6-diyn-1-ol is a chemical compound with the molecular formula C17H24O. It is a long-chain fatty alcohol that features a unique structure with multiple double and triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadeca-2,9,16-triene-4,6-diyn-1-ol typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, extraction from natural sources, such as carrot roots, can be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Heptadeca-2,9,16-triene-4,6-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to the formation of saturated or partially saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Formation of heptadeca-2,9,16-triene-4,6-diynal or heptadeca-2,9,16-triene-4,6-diynoic acid.
Reduction: Formation of heptadeca-2,9,16-triene-4,6-diene-1-ol or heptadeca-2,9,16-triene-4,6-diyne-1-ol.
Substitution: Formation of heptadeca-2,9,16-triene-4,6-diyn-1-yl chloride or heptadeca-2,9,16-triene-4,6-diyn-1-yl bromide.
Scientific Research Applications
Heptadeca-2,9,16-triene-4,6-diyn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of heptadeca-2,9,16-triene-4,6-diyn-1-ol involves its interaction with cellular components. In biological systems, it can disrupt cell membranes and inhibit key enzymes, leading to cell death. Its anticancer properties are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Falcarinol: A stereoisomer of heptadeca-2,9,16-triene-4,6-diyn-1-ol with similar biological activities.
Falcarindiol: Another related compound with additional hydroxyl groups, known for its anticancer and anti-inflammatory properties.
Heptadeca-1,9-dien-4,6-diyn-3-ol: A compound with a similar structure but different double bond positions.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61102-22-5 |
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Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
heptadeca-2,9,16-trien-4,6-diyn-1-ol |
InChI |
InChI=1S/C17H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,8-9,15-16,18H,1,3-7,10,17H2 |
InChI Key |
YIVFXIIHTUAIBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC=CCC#CC#CC=CCO |
Origin of Product |
United States |
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